molecular formula C11H21NO3 B2469497 Tert-butyl 4-amino-2-methyloxane-2-carboxylate CAS No. 2248259-66-5

Tert-butyl 4-amino-2-methyloxane-2-carboxylate

Cat. No.: B2469497
CAS No.: 2248259-66-5
M. Wt: 215.293
InChI Key: VLEXXCAYHIRDPR-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-methyloxane-2-carboxylate is an organic compound that features a tert-butyl group, an amino group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-methyloxane-2-carboxylate typically involves the protection of the amino group using tert-butyl carbamate. The process begins with the reaction of an appropriate oxane derivative with tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the protected amino compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-methyloxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxane derivatives, amides, and carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-amino-2-methyloxane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-methyloxane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-2-methyloxane-2-carboxylate: shares similarities with other tert-butyl-protected amino compounds, such as tert-butyl carbamate and tert-butyl glycine.

    Oxane derivatives: Compounds like 4-amino-2-methyloxane and 4-amino-2-methyloxane-2-carboxylic acid are structurally related.

Uniqueness

The uniqueness of this compound lies in its combination of a tert-butyl group and an oxane ring, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-amino-2-methyloxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(4)7-8(12)5-6-14-11/h8H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEXXCAYHIRDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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